Biphasic Amylase Secretion Profile and Sub-Picomolar Potency: CCK-7 (EC50 = 0.7 pM) Matches CCK-8 Signaling Pattern While Shorter Fragments Fail
CCK-7 (Met28,31; EC50 = 0.7 pM) evokes biphasic amylase secretion from rat pancreatic acini with a potency nearly identical to CCK-8 (Met28,31; EC50 = 0.4 pM), both producing Ca2+ oscillations at low concentrations (<100 pM) and large Ca2+ transients at high concentrations (>100 pM) with activation of the phospholipase C (PLC) pathway [1]. In direct contrast, the shorter fragments CCK-6 (EC50 = 3,000 pM), CCK-5 (EC50 = 20,000 pM), and CCK-4 (EC50 = 30,000 pM) all produce exclusively monophasic secretion and fail to engage the PLC pathway at high doses [2]. This quantitative difference of approximately 4,300-fold in potency between CCK-7 and CCK-5, combined with the qualitative dichotomy between biphasic and monophasic signaling, demonstrates that CCK-7 is the shortest C-terminal fragment that faithfully reproduces the full CCK-8-like signaling phenotype.
| Evidence Dimension | Amylase secretion potency (EC50) and secretion pattern (biphasic vs. monophasic) in rat pancreatic acini |
|---|---|
| Target Compound Data | CCK-7: EC50 = 0.7 pM; biphasic secretion; PLC-dependent Ca2+ oscillations at <100 pM, large Ca2+ transients at >100 pM |
| Comparator Or Baseline | CCK-8: EC50 = 0.4 pM (biphasic); CCK-6: EC50 = 3,000 pM (monophasic); CCK-5: EC50 = 20,000 pM (monophasic); CCK-4: EC50 = 30,000 pM (monophasic); CCK-3: no effect |
| Quantified Difference | CCK-7 is ~4,300-fold more potent than CCK-5; CCK-7 matches CCK-8 biphasic signaling, while CCK-5/CCK-6/CCK-4 produce only monophasic responses |
| Conditions | Dispersed rat pancreatic acini; amylase secretion assay; Ca2+ imaging; PLC inhibitor U-73122 sensitivity testing; pH 7.4, 37°C |
Why This Matters
For researchers studying CCK-A receptor signal transduction, CCK-7 is the minimal fragment that preserves the native biphasic signaling architecture, whereas shorter fragments activate fundamentally different intracellular pathways—making CCK-7 essential for experiments requiring physiological fidelity to CCK-8-like signaling without the confound of the full-length peptide.
- [1] Tsunoda Y, Yoshida H, Owyang C. Structural requirements of CCK analogues to differentiate second messengers and pancreatic secretion. Am J Physiol Gastrointest Liver Physiol. 1996;271(1):G8-G19. View Source
- [2] Yoshida H, Tsunoda Y, Owyang C. Cholecystokinin peptides stimulate pancreatic secretion by multiple signal transduction pathways. Am J Physiol. 1997;273(4):G735-G741. View Source
